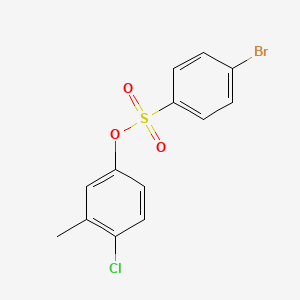
4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate is an organic compound with the molecular formula C13H10BrClO3S . This compound is characterized by the presence of both chloro and bromo substituents on a benzene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate typically involves the sulfonation of 4-bromobenzenesulfonyl chloride with 4-chloro-3-methylphenol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromo or chloro groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-chloro-3-methylphenol .
Aplicaciones Científicas De Investigación
4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms a covalent bond with the nucleophile. This interaction can lead to the inhibition of enzyme activity or the modification of protein function .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but lacks the bromo substituent.
4-Bromobenzenesulfonyl Chloride: Contains the sulfonyl chloride group instead of the sulfonate ester.
4-Chloro-3-methylaniline: Contains an amino group instead of the sulfonate ester.
Uniqueness
4-Chloro-3-methylphenyl 4-bromobenzene-1-sulfonate is unique due to the presence of both chloro and bromo substituents on the benzene ring, which allows for diverse chemical reactivity and applications in various fields .
Propiedades
IUPAC Name |
(4-chloro-3-methylphenyl) 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO3S/c1-9-8-11(4-7-13(9)15)18-19(16,17)12-5-2-10(14)3-6-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWUSDLRQCUFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2911812.png)
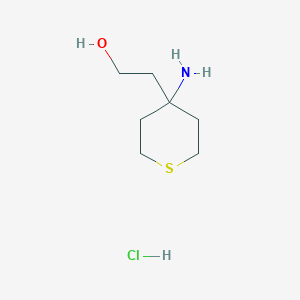
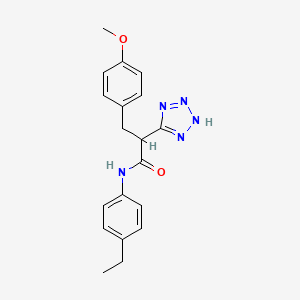
![Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2911818.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2911819.png)
![methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate](/img/new.no-structure.jpg)
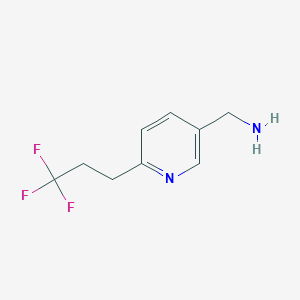
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2911823.png)
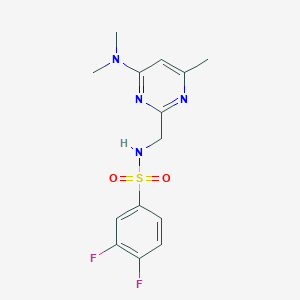
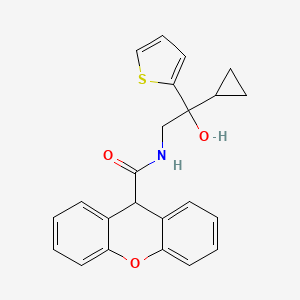
![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2911828.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2911829.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2911831.png)
